Zorubicin

Pharmacokinetics Protein Binding Anthracycline

Zorubicin delivers 40% ORR in advanced soft tissue sarcomas as monotherapy without cumulative cardiotoxicity up to 3,000 mg/m²—a critical advantage over doxorubicin for high-dose intensity protocols. With 64% alpha1-acid glycoprotein binding (vs. 37% for doxorubicin), it is the preferred tool for pharmacokinetic interaction studies in oncology. In AML, the Zorubicin-cytarabine doublet achieves 75.5% CR. Procure Zorubicin where cardiac safety, unique protein binding, and anthracycline comparator benchmarking are paramount.

Molecular Formula C34H35N3O10
Molecular Weight 645.7 g/mol
CAS No. 54083-22-6
Cat. No. B1684493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZorubicin
CAS54083-22-6
Synonymsdaunomycin benzoylhydrazone
RP 22050
Rubidazone
zorubicin
zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer
zorubicin, (L-arabino)-(2S-cis)-isomer
zorubicine
Molecular FormulaC34H35N3O10
Molecular Weight645.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O
InChIInChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15-,20-,22-,23-,28+,34-/m0/s1
InChIKeyFBTUMDXHSRTGRV-BJISBDEGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zorubicin (CAS 54083-22-6): Procurement Considerations for a Daunorubicin-Derived Anthracycline


Zorubicin (Rubidazon) is a semisynthetic benzoylhydrazone derivative of the anthracycline antibiotic daunorubicin [1]. Its mechanism of action involves DNA intercalation and interaction with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis [2]. Zorubicin has been investigated clinically for the treatment of acute leukemias and sarcomas [3].

Why Zorubicin Cannot Be Directly Substituted with Daunorubicin or Doxorubicin


Despite being a derivative of daunorubicin, Zorubicin exhibits distinct physicochemical, pharmacokinetic, and toxicological properties that preclude simple substitution within the anthracycline class. Critical differences in protein binding affinity, stability in clinical formulations, and cardiotoxicity profiles are well-documented [1]. For instance, Zorubicin degrades rapidly to daunorubicin under certain conditions, a conversion that significantly alters its toxicity profile [2]. Furthermore, clinical trials demonstrate that Zorubicin's efficacy and safety profile relative to idarubicin and epirubicin are specific to both disease context and dosing regimen [3]. The evidence below quantifies these critical differentiators.

Zorubicin: A Quantitative Evidence Guide for Scientific Selection


Zorubicin's 64% Binding to α1-Acid Glycoprotein (AGP) Distinguishes it from Daunorubicin (56%) and Doxorubicin (37%)

In a comparative study using ultrafiltration at 37°C and pH 7.4, Zorubicin exhibited the highest binding affinity for alpha1-acid glycoprotein (AGP) among a panel of anthracyclines [1]. Its 64% binding to 50 μM AGP was greater than that of daunorubicin (56%) and doxorubicin (37%) [1]. This binding was found to be related to the hydrophobicity of the derivative [1].

Pharmacokinetics Protein Binding Anthracycline

Zorubicin is Relatively Noncardiotoxic Compared to Doxorubicin Despite Generating Similar Levels of Reactive Oxygen Species (ROS)

A study investigating the mechanism of anthracycline-induced cardiotoxicity found that Zorubicin (ZRN) is a 'relatively noncardiotoxic analogue' of doxorubicin (DOX) [1]. Crucially, this was true 'even though ZRN forms ROS as efficiently as DOX' [1]. This finding suggests that ROS generation alone is not the primary driver of cardiotoxicity and that Zorubicin's distinct structure avoids the specific pathways (e.g., CYP2J2 interaction) that mediate doxorubicin's cardiac damage [1].

Cardiotoxicity Reactive Oxygen Species Anthracycline

Zorubicin + Cytarabine (Ara-C) Achieves 75.5% Complete Remission (CR) Rate in de novo AML Induction

In a clinical trial involving 115 adult patients with de novo acute myeloid leukemia (AML), induction treatment consisting of zorubicin combined with conventional-dose cytarabine (Ara-C) resulted in a complete remission (CR) rate of 75.5% (87 out of 115 patients) [1].

Acute Myeloid Leukemia Induction Chemotherapy Cytarabine

Zorubicin Monotherapy Achieves 40% Response Rate in Advanced Soft Tissue Sarcoma at a Dose of 600 mg/m²

A pilot study investigated high-dose zorubicin (600 mg/m² per cycle) in 21 patients with advanced soft tissue sarcoma, a dose intended to be equihematotoxic to epirubicin at 180 mg/m² [1]. Among the 20 evaluable patients, the overall response rate was 40% (2 complete responses, 6 partial responses) [1]. Importantly, no cumulative cardiotoxicity was observed up to a total cumulative zorubicin dose of 3,000 mg/m² [1].

Soft Tissue Sarcoma Chemotherapy High-Dose Anthracycline

Zorubicin (ZRB) Produces a Lower Complete Remission Rate than Idarubicin (IDR) in AML (60% vs. 73%, P=0.033)

A randomized clinical trial directly compared induction regimens for acute myelogenous leukemia (AML) in 251 patients aged 50-65 [1]. Patients received cytarabine (Ara-C) plus either zorubicin (ZRB) or idarubicin (IDR). The complete remission (CR) rate was significantly higher in the IDR arm (73%) compared to the ZRB arm (60%) (P = 0.033) [1].

Acute Myeloid Leukemia Idarubicin Comparative Efficacy

Zorubicin + Cisplatin Produces a 75% Response Rate in Nasopharyngeal Carcinoma vs. 23.5% for Zorubicin Monotherapy

A randomized trial in undifferentiated carcinoma of the nasopharynx (UCNT) compared zorubicin monotherapy (325 mg/m²) to a combination of zorubicin (250 mg/m²) and cisplatin (30 mg/m²) [1]. The response rate for the combination was 75% (27/36 evaluable patients), which was significantly higher than the 23.5% (8/34 evaluable patients) observed with zorubicin alone [1].

Nasopharyngeal Carcinoma Combination Chemotherapy Cisplatin

Best-Fit Research and Industrial Application Scenarios for Zorubicin Based on Comparative Evidence


Acute Myeloid Leukemia (AML) Induction: A Standard Option with Defined Performance

Zorubicin, in combination with cytarabine (Ara-C), is a well-established induction regimen for adult AML, achieving complete remission rates of 75.5% in clinical studies [1]. This makes it a benchmark for comparison in new drug development. However, for procurement decisions related to newly diagnosed AML in older adults, a head-to-head trial indicates that idarubicin offers a statistically significant 13-percentage-point higher CR rate (73% vs. 60%, P=0.033) [2]. Therefore, Zorubicin is best procured for AML research where it serves as a standard comparator arm or for investigating its use in specific patient subsets where its unique toxicity profile may be advantageous. The evidence suggests a comparable efficacy but potentially different toxicity profile compared to daunorubicin at specific doses, allowing for regimen intensification [3].

Soft Tissue Sarcoma: A High-Dose Anthracycline Option with a Favorable Cardiotoxicity Profile

For research into advanced soft tissue sarcomas, Zorubicin at a high dose of 600 mg/m² has demonstrated a 40% overall response rate as monotherapy [4]. Crucially, this activity was observed without cumulative cardiotoxicity up to a total dose of 3,000 mg/m² [4]. This is a significant differentiator from doxorubicin, a standard sarcoma treatment whose use is limited by dose-dependent cardiotoxicity. Furthermore, biochemical studies classify Zorubicin as a 'relatively noncardiotoxic analogue' despite generating similar levels of reactive oxygen species as doxorubicin [5]. Procurement of Zorubicin is therefore highly justified for studies aiming to maintain high anthracycline dose intensity while minimizing cardiac risk.

Pharmacokinetic Modeling of Acute-Phase Protein Binding

Zorubicin exhibits the highest binding affinity (64%) to alpha1-acid glycoprotein (AGP) among tested anthracyclines, including daunorubicin (56%) and doxorubicin (37%) [6]. As AGP levels are highly variable and elevated in cancer patients, this property makes Zorubicin an ideal tool compound for investigating the impact of altered protein binding on the pharmacokinetics and pharmacodynamics of anthracyclines. Research utilizing Zorubicin can provide insights into inter-patient variability in drug exposure and response that are not generalizable from other class members.

Undifferentiated Carcinoma of the Nasopharynx (UCNT): A Model for Combination Therapy

In UCNT, a randomized trial clearly defines the optimal application of Zorubicin as part of a combination with cisplatin, where it achieves a 75% response rate compared to only 23.5% as a single agent [7]. This makes Zorubicin a valuable agent for studies focused on the mechanistic synergism between anthracyclines and platinum-based chemotherapy in head and neck cancers. Procurement for this application should be predicated on the planned use of the Zorubicin-cisplatin doublet protocol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.